molecular formula C5H11N5 B13100633 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine

5-Isopropyl-4h-1,2,4-triazole-3,4-diamine

Cat. No.: B13100633
M. Wt: 141.18 g/mol
InChI Key: YPRVMRWVQPMBJX-UHFFFAOYSA-N
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Description

5-Isopropyl-4h-1,2,4-triazole-3,4-diamine is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine typically involves the reaction of appropriate amines and aldehydes under controlled conditions. One common method is the cyclization of 3-amino-1,2,4-triazole derivatives with isopropyl-substituted aldehydes . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes, starting from readily available raw materials. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets. It acts as an inhibitor of ribonucleoside-diphosphate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can effectively halt the proliferation of cancer cells . Additionally, it interacts with various biological receptors through hydrogen-bonding and dipole interactions .

Comparison with Similar Compounds

Uniqueness: 5-Isopropyl-4h-1,2,4-triazole-3,4-diamine stands out due to its specific isopropyl substitution, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C5H11N5

Molecular Weight

141.18 g/mol

IUPAC Name

5-propan-2-yl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C5H11N5/c1-3(2)4-8-9-5(6)10(4)7/h3H,7H2,1-2H3,(H2,6,9)

InChI Key

YPRVMRWVQPMBJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(N1N)N

Origin of Product

United States

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